Cas no 2092599-85-2 ((1s,3s)-1-(2-fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid)

(1s,3s)-1-(2-Fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative with a hydroxyl and carboxylic acid functional group, offering a unique structural motif for pharmaceutical and chemical research. Its stereospecific (1s,3s) configuration ensures precise molecular interactions, making it valuable for studying enzyme inhibition or receptor binding. The fluorine substituent enhances metabolic stability and bioavailability, while the hydroxy and carboxyl groups provide sites for further derivatization. This compound is particularly useful in medicinal chemistry for probing structure-activity relationships or as a synthetic intermediate. Its rigid cyclobutane core contributes to conformational constraint, aiding in the design of targeted bioactive molecules. Suitable for controlled reactions under standard laboratory conditions.
(1s,3s)-1-(2-fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid structure
2092599-85-2 structure
Product Name:(1s,3s)-1-(2-fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid
CAS No:2092599-85-2
MF:C12H13FO3
MW:224.228227376938
CID:5222620
PubChem ID:125458022
Update Time:2025-05-20

(1s,3s)-1-(2-fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • Cyclobutanecarboxylic acid, 1-(2-fluoro-5-methylphenyl)-3-hydroxy-, trans-
    • (1s,3s)-1-(2-fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid
    • Inchi: 1S/C12H13FO3/c1-7-2-3-10(13)9(4-7)12(11(15)16)5-8(14)6-12/h2-4,8,14H,5-6H2,1H3,(H,15,16)/t8-,12-
    • InChI Key: NTLPEDYTSZYYSB-ITWVYHRLSA-N
    • SMILES: [C@]1(C2=CC(C)=CC=C2F)(C(O)=O)C[C@@H](O)C1

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(1s,3s)-1-(2-fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid Related Literature

Additional information on (1s,3s)-1-(2-fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid

(1S,3S)-1-(2-Fluoro-5-Methylphenyl)-3-Hydroxycyclobutane-1-Carboxylic Acid: A Comprehensive Overview

The compound (1S,3S)-1-(2-fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid with CAS No. 2092599-85-2 is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique stereochemistry and functional groups, which contribute to its potential applications in drug discovery and materials science.

Recent studies have highlighted the importance of cyclobutane derivatives in medicinal chemistry due to their rigid structure and ability to form stable interactions with biological targets. The (1S,3S) configuration of this compound is particularly interesting as it may influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Researchers have explored the synthesis of this compound using various methodologies, including enantioselective catalysis and asymmetric induction, which have significantly improved the yield and enantiomeric purity.

The presence of a fluorine atom at the 2-position of the phenyl ring introduces electronic effects that can modulate the compound's reactivity and bioavailability. Fluorine substitution is a common strategy in drug design to enhance lipophilicity and improve the drug-like properties of molecules. Additionally, the methyl group at the 5-position of the phenyl ring contributes to steric effects, which may play a role in stabilizing specific conformations or interactions with biological systems.

One of the most promising applications of this compound lies in its potential as a lead molecule for drug development. Recent research has focused on its ability to inhibit specific enzymes or receptors associated with diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, studies have shown that this compound exhibits moderate inhibitory activity against certain kinases, making it a candidate for further optimization in preclinical models.

The hydroxycyclobutane ring is another key feature of this compound that has been extensively studied. This ring system provides a rigid framework that can facilitate specific molecular interactions, such as hydrogen bonding or π-π stacking. Researchers have employed computational methods like molecular docking and dynamics simulations to investigate how this compound interacts with target proteins at the atomic level.

In terms of synthesis, this compound can be prepared through a multi-step process involving Friedel-Crafts alkylation, oxidation, and stereoselective reductions. The use of chiral catalysts has been pivotal in achieving the desired stereochemistry at both the 1S and 3S positions. These advancements in synthetic methodology have not only enhanced the scalability of production but also opened avenues for exploring related analogs with diverse substituents.

From an analytical standpoint, modern techniques such as NMR spectroscopy and X-ray crystallography have been instrumental in confirming the structure and stereochemistry of this compound. High-resolution mass spectrometry has also been used to determine its molecular formula and confirm its purity.

Looking ahead, there is significant interest in exploring the pharmacokinetics and toxicity profile of this compound using in vitro assays and animal models. Understanding its absorption mechanisms and metabolic pathways will be crucial for determining its suitability as a therapeutic agent.

In conclusion, (1S,3S)-1-(2-fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid represents a fascinating example of how stereochemistry and functional group diversity can be leveraged in drug discovery. With ongoing research into its biological activity and synthetic optimization, this compound holds promise for advancing our understanding of complex biological systems and developing novel therapeutic interventions.

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